molecular formula C16H10FNO2 B8645677 1-(2-Fluorophenyl)isoquinoline-3-carboxylic acid CAS No. 89242-23-9

1-(2-Fluorophenyl)isoquinoline-3-carboxylic acid

Cat. No. B8645677
M. Wt: 267.25 g/mol
InChI Key: VYIZWAUOXVCBBY-UHFFFAOYSA-N
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Patent
US08716302B2

Procedure details

Methyl 1-(2-fluorophenyl)isoquinoline-3-carboxylate (0.096 g, 0.34 mmoles) was dissolved in methanol (5 mls) followed by sodium hydroxide (1M, 0.51 mls, 0.51 mmoles) and the reaction heated (40° C.) overnight. The solution was then evaporated and the residue diluted with water (10 mls), and ethyl acetate (10 mls). This mixture was then acidified hydrochloric acid (1M HCl) to ˜pH 5.0 and the layers separated. The aqueous layer was further extracted with ethyl acetate (2×10 mls) and the organic layers combined and washed with water (10 mls) and brine (10 mls). The organic solution was evaporated to leave a white residue (0.091 mgs, 100% yield, 90% pure).
Name
Methyl 1-(2-fluorophenyl)isoquinoline-3-carboxylate
Quantity
0.096 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([C:18]([O:20]C)=[O:19])[N:9]=1.[OH-].[Na+]>CO>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([C:18]([OH:20])=[O:19])[N:9]=1 |f:1.2|

Inputs

Step One
Name
Methyl 1-(2-fluorophenyl)isoquinoline-3-carboxylate
Quantity
0.096 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C1=NC(=CC2=CC=CC=C12)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.51 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was then evaporated
ADDITION
Type
ADDITION
Details
the residue diluted with water (10 mls), and ethyl acetate (10 mls)
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with ethyl acetate (2×10 mls)
WASH
Type
WASH
Details
washed with water (10 mls) and brine (10 mls)
CUSTOM
Type
CUSTOM
Details
The organic solution was evaporated
CUSTOM
Type
CUSTOM
Details
to leave a white residue (0.091 mgs, 100% yield, 90% pure)

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)C1=NC(=CC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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